molecular formula C18H20N2O3S B2479489 N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034294-97-6

N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2479489
CAS No.: 2034294-97-6
M. Wt: 344.43
InChI Key: OMDVKQPUXADCFI-UHFFFAOYSA-N
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Description

N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide: is an organic compound that features a nicotinamide core substituted with a 4-(methylthio)phenyl group and a tetrahydro-2H-pyran-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the 4-(Methylthio)phenyl Group: This step involves the nucleophilic substitution of a halogenated nicotinamide derivative with 4-(methylthio)aniline.

    Attachment of the Tetrahydro-2H-pyran-4-yloxy Group: The final step involves the etherification of the nicotinamide derivative with tetrahydro-2H-pyran-4-ol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the nicotinamide core.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like nitric acid, halogens (chlorine, bromine), and sulfuric acid are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(methylthio)phenyl)nicotinamide: Lacks the tetrahydro-2H-pyran-4-yloxy group.

    N-(4-(methylthio)phenyl)-6-methoxynicotinamide: Contains a methoxy group instead of the tetrahydro-2H-pyran-4-yloxy group.

    N-(4-(methylthio)phenyl)-6-hydroxynicotinamide: Features a hydroxyl group instead of the tetrahydro-2H-pyran-4-yloxy group.

Uniqueness

The presence of the tetrahydro-2H-pyran-4-yloxy group in N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(4-methylsulfanylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-24-16-5-3-14(4-6-16)20-18(21)13-2-7-17(19-12-13)23-15-8-10-22-11-9-15/h2-7,12,15H,8-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDVKQPUXADCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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